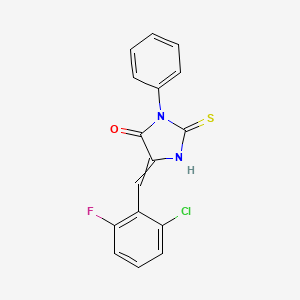

(5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Description

The compound "(5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one" is a benzylidene-substituted imidazolone derivative. Its structure features a central imidazolone core with a 2-chloro-6-fluorobenzylidene moiety at position 5, a mercapto group at position 2, and a phenyl group at position 2.

Properties

IUPAC Name |

5-[(2-chloro-6-fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClFN2OS/c17-12-7-4-8-13(18)11(12)9-14-15(21)20(16(22)19-14)10-5-2-1-3-6-10/h1-9H,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTDRLFZQQMCQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)F)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS Number: 404369-94-4) is a member of the imidazole family, characterized by its unique structure that includes a mercapto group and a chlorofluorobenzylidene moiety. This compound has garnered attention in recent research due to its potential biological activities, including antitumor, antiviral, and antifungal properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₀ClFN₂OS |

| Molecular Weight | 335.77 g/mol |

| CAS Number | 404369-94-4 |

| MDL Number | MFCD12027993 |

| Hazard Classification | Irritant |

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, a study demonstrated that derivatives of imidazole exhibited significant cytotoxic effects on various cancer cell lines. The compound was tested against A-549 (lung cancer) and Bcap-37 (breast cancer) cell lines, showing IC50 values indicating potent antitumor activity.

Table 1: Antitumor Activity Results

Antiviral Activity

The compound also exhibited antiviral properties against Herpes simplex virus type 1 (HSV-1). In vitro studies indicated that it interferes with viral replication, potentially by inhibiting viral entry or replication processes.

Table 2: Antiviral Activity Results

Antifungal Activity

In addition to its antitumor and antiviral properties, the compound demonstrated antifungal activity against several strains of fungi. Its mechanism of action appears to involve disruption of fungal cell membrane integrity.

Table 3: Antifungal Activity Results

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 32 | |

| Aspergillus niger | 64 |

Case Study 1: Synthesis and Evaluation

A notable case study involved the synthesis of various derivatives of the compound using microwave-assisted methods. The derivatives were evaluated for their biological activities, revealing that modifications to the benzylidene moiety significantly enhanced antitumor activity.

Case Study 2: Mechanistic Studies

Another study focused on elucidating the mechanism of action of the compound against HSV-1. The results indicated that it prevents viral entry into host cells by altering membrane permeability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound is part of a broader class of imidazolone derivatives, where substituents on the benzylidene ring and other positions modulate physicochemical and biological properties. Key analogs include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-Cl-6-F substituents are electron-withdrawing, likely reducing electron density on the imidazolone core compared to analogs with electron-donating groups (e.g., -OCH₃ or -N(CH₃)₂). This affects reactivity in nucleophilic reactions and binding to biological targets .

- Solubility : Trimethoxy derivatives (e.g., 3,4,5-OCH₃) show improved solubility in polar solvents due to methoxy groups, making them more suitable for formulations .

Spectroscopic and Physicochemical Properties

NMR Analysis ():

Comparative NMR studies of imidazolone derivatives reveal that substituent changes alter chemical shifts in specific regions (e.g., aromatic protons near substituents). For instance:

- Region A (positions 39–44) : Chemical shifts in the target compound differ significantly from analogs with bulkier substituents (e.g., trimethoxy groups), indicating altered electronic environments .

- Region B (positions 29–36) : Similar shifts across analogs suggest conserved structural features in the imidazolone core .

Thermal Stability and Crystallinity:

- Dichloro and trimethoxy analogs exhibit higher melting points due to increased molecular symmetry and intermolecular interactions (e.g., halogen bonding, hydrogen bonding) .

Q & A

Basic: What are the recommended synthetic routes for (5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the condensation of oxazol-5(4H)-one derivatives with primary amines under thermal conditions. For example:

- Step 1 : React (Z)-2-(4-fluorophenyl)-4-((E)-3-phenylallylidene)oxazol-5(4H)-one with a substituted amine in pyridine at 100°C for 18 hours (Thermal Integrity Reaction Station).

- Step 2 : Neutralize with HCl, isolate via filtration, and purify using flash column chromatography (petroleum ether/dichloromethane, 1:4 v/v) .

Alternative methods include base-promoted cyclization of amidines and ketones under transition-metal-free conditions, which avoids costly catalysts .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:

Key parameters to optimize include:

- Temperature : Maintain strict thermal control (e.g., 100°C ± 2°C) to prevent side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., pyridine) improve reaction homogeneity.

- Catalyst-Free Conditions : Base-promoted cyclization (e.g., KOtBu in DMSO) reduces metal contamination .

- Chromatography : Use gradient elution in flash chromatography to separate isomers (e.g., E/Z configurations) .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolve stereochemistry (e.g., E/Z configuration of the benzylidene group). CCDC deposition (e.g., 1017138) provides reference data .

- Multinuclear NMR :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error .

Advanced: How to evaluate the compound's antibacterial activity in vitro?

Methodological Answer:

- Assay Design : Use agar dilution or broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Anti-Adhesive Potential : Test biofilm inhibition using crystal violet staining on abiotic surfaces .

- Control Compounds : Compare with ciprofloxacin and include DMSO vehicle controls.

Advanced: How can computational methods predict biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Molecular Docking : Screen against kinase targets (e.g., cyclin-dependent kinases) using AutoDock Vina. Reference known inhibitors (e.g., benzodioxole derivatives) .

- ADMET Prediction : Use SwissADME to assess bioavailability and toxicity risks .

Basic: How to assess compound stability under varying pH and temperature?

Methodological Answer:

- Accelerated Stability Studies : Incubate at pH 2–9 (37°C) for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm).

- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >150°C indicates thermal stability) .

Advanced: How to resolve contradictions in spectroscopic data?

Methodological Answer:

- Cross-Validation : Combine NMR, IR, and HRMS to confirm functional groups.

- Dynamic NMR : Resolve tautomerism (e.g., thione-thiol equilibrium) by variable-temperature experiments .

- Crystallographic Refinement : Compare experimental XRD data with computational models (e.g., Mercury CSD) .

Basic: What environmental impact assessment strategies are recommended?

Methodological Answer:

- Fate Studies : Evaluate hydrolysis/photolysis rates using OECD 111 guidelines.

- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) .

- Biotic Transformation : Use soil microcosms to track metabolite formation via LC-MS/MS .

Advanced: How to design structure-activity relationship (SAR) studies?

Methodological Answer:

- Analog Synthesis : Vary substituents (e.g., replace 2-chloro-6-fluoro with 3,5-difluoro groups) using parallel synthesis .

- Biological Profiling : Test analogs against enzyme panels (e.g., kinases, proteases) to identify selectivity trends .

- 3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic fields from docking results .

Advanced: How to integrate this compound into a theoretical framework for drug discovery?

Methodological Answer:

- Target Hypothesis : Link to kinase inhibition (e.g., CDK2) based on structural similarity to benzodioxole-containing inhibitors .

- Pathway Analysis : Map interactions using KEGG pathways (e.g., apoptosis signaling) .

- Mechanistic Studies : Use CRISPR-edited cell lines to validate target engagement (e.g., CDK2 knockout) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.